REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]2([C:13]#N)CCC2)[CH:5]=[CH:6][C:7]=1Cl.C([Mg]Cl)C1C=CC=CC=1.C(Cl)C1C=CC=CC=1.[Mg].[CH3:33][CH2:34][O:35]CC>C1(C)C=CC=CC=1>[CH:34](=[O:35])[CH3:33].[C:4]1([CH2:9][CH:13]=[O:35])[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
6.56 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at this temperature for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
DISTILLATION
|
Details
|
ether was distilled from the mixture until the internal temperature
|
Type
|
CUSTOM
|
Details
|
rose to 95° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of water (30 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 95° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml) and saturated brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 5:95 mixture of ethyl acetate and toluene as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |